Monothioacetals
Monothioacetals are a class of organic compounds containing a methylene group (−CH₂−) linked to two thioether groups (−S−). These compounds can be considered as monosubstituted acetals with a sulfur atom in place of the oxygen. Monothioacetals are commonly used as reagents in organic synthesis due to their stability and reactivity under certain conditions. They often serve as precursors for the formation of disulfides or thiols, facilitating various transformations such as alkylation and acylation reactions. The presence of sulfur provides unique properties that differ from those of acetals, making them valuable in specific chemical processes and applications within pharmaceuticals, agrochemicals, and materials science.
Monothioacetals can be synthesized via a variety of methods, including direct reaction of thioacetals with alcohols or thiols under basic conditions. They are also used as protecting groups in synthetic chemistry to control reactivity selectively. Due to their structural features, monothioacetals exhibit different solubility and reactivity profiles compared to traditional acetals, offering a range of options for chemists to tailor their synthetic strategies according to specific needs.

Structure | Chemical Name | CAS | MF |
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Carbonodithioic acid, O-ethyl S-(1-methylethyl) ester | 67038-54-4 | C6H12OS2 |
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Ethane, [(methoxymethyl)thio]- | 77454-95-6 | C4H10OS |
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Ethyl 2-(Ethoxycarbonothioylthio)acetate | 3278-34-0 | C7H12O3S2 |
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carbonodithioic acid S,S'-1,2-ethenediyl-O,O'-diisobutyl ester | 1787-00-4 | C12H22O2S4 |
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Carbonothioic acid, O-(chloromethyl) S-ethyl ester | 133217-37-5 | C4H7ClO2S |
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1-Methoxy-1-(methylsulfanyl)propadiene | 22082-42-4 | C5H8OS |
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37527-08-5 | C6H12OS2 | |
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Carbonothioic acid, O,S-diethyl ester | 3554-12-9 | C5H10O2S |
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(ethylsulfanyl)(iodomethoxy)methanone | 133217-42-2 | C4H7IO2S |
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89534-41-8 | C6H12O2S |
Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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